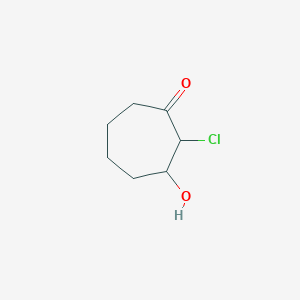

2-Chloro-3-hydroxycycloheptan-1-one

Beschreibung

2-Chloro-3-hydroxycycloheptan-1-one is a seven-membered cyclic ketone featuring a chlorine atom at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₇H₉ClO₂, with a molecular weight of 160.6 g/mol. The compound’s structure combines electrophilic (ketone) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis. The chlorine substituent enhances its reactivity in substitution reactions, while the hydroxyl group facilitates hydrogen bonding, influencing crystallization behavior and solubility .

The compound is typically synthesized via halogenation of 3-hydroxycycloheptan-1-one using chlorinating agents like thionyl chloride or phosphorus pentachloride. Its stereochemistry (cis or trans arrangement of Cl and OH groups) depends on reaction conditions, which can significantly alter its physicochemical properties.

Eigenschaften

IUPAC Name |

2-chloro-3-hydroxycycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLISBRBRXRGZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C(C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include halogenated cyclic ketones and alcohols, such as:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Potential |

|---|---|---|---|---|

| 2-Chloro-3-hydroxycycloheptan-1-one | C₇H₉ClO₂ | 160.6 | Ketone, Cl, OH | High (OH acts as donor/acceptor) |

| 3-Chloro-2-hydroxycyclohexan-1-one | C₆H₇ClO₂ | 146.6 | Ketone, Cl, OH | Moderate (smaller ring strain) |

| 4-Bromo-3-hydroxycyclopentan-1-one | C₅H₇BrO₂ | 179.0 | Ketone, Br, OH | High (similar OH functionality) |

| 1-Chlorocyclohexene | C₆H₉Cl | 116.6 | Alkene, Cl | Low (no H-bonding groups) |

Sources : Structural data inferred from cyclic ketone analogues in and hydrogen bonding principles in .

Physicochemical Properties

- Solubility: The hydroxyl group in 2-chloro-3-hydroxycycloheptan-1-one increases solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 1-chlorocyclohexene .

- Melting Point: Higher than non-polar analogues due to hydrogen bonding (e.g., ~120–125°C vs. 1-chlorocyclohexene’s −60°C) .

- Reactivity : The chlorine atom undergoes nucleophilic substitution more readily than bromine in 4-bromo-3-hydroxycyclopentan-1-one due to smaller atomic size and lower bond strength.

Hydrogen Bonding and Crystallization

The hydroxyl group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the molecule in a chair-like conformation. This contrasts with 3-chloro-2-hydroxycyclohexan-1-one, where ring strain in the six-membered system weakens such interactions . Graph set analysis (as per Etter’s methodology) would classify these bonds as S(6) motifs , common in cyclic ketones with adjacent hydroxyl groups .

Research Findings and Challenges

- Crystallography : SHELX software () is widely used to resolve its crystal structure, revealing a hydrogen-bonded dimeric arrangement in the solid state .

- Thermal Stability : Decomposes above 200°C, unlike 1-chlorocyclohexene, which volatilizes without decomposition.

- Toxicity: Limited data available, but chloro-ketones are generally more toxic than non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.